Echinochrome A

Descripción general

Descripción

Métodos De Preparación

Echinochrome A can be isolated from sea urchins, but synthetic routes have also been developed. One method involves the oxidative degradation of this compound in air-equilibrated aqueous solutions . The degradation products are identified and structurally characterized using high-resolution electrospray ionization mass spectrometry and nuclear magnetic resonance spectroscopy . Industrial production methods typically involve the extraction of this compound from sea urchins, followed by purification processes to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Oxidative Degradation in Aqueous Solutions

Ech A undergoes rapid oxidation in air-equilibrated aqueous solutions, forming at least 11 degradation products . The process begins with O₂-mediated oxidation, leading to hydroxylation, ring cleavage, and lactone formation. Key findings include:

-

Primary products (detected within 1 hour): Compounds 2 (7-ethyl-2,2,3,3,5,7,8-heptahydroxy-2,3-dihydro-1,4-naphthoquinone) and 3 (6-ethyl-5,7,8-trihydroxy-1,2,3,4-tetrahydronaphthalene-1,2,3,4-tetraone) .

-

Secondary products : Include carboxylic acids (e.g., 7 , 8 ) and benzoquinones (e.g., 10 ), formed via radical intermediates and hydrolysis .

Primary Oxidation Products

HPLC-DAD-MS analysis (Table 1) revealed five initial oxidation products :

| Compound | Formula | [M − H]⁻ (m/z) | Structural Features |

|---|---|---|---|

| 2 | C₁₂H₁₂O₉ | 299.0399 | Two additional hydroxyls vs. Ech A |

| 3 | C₁₂H₈O₇ | 263.0192 | Tetraketone formation from quinoid ring |

| 4 | C₁₂H₁₀O₈ | 281.0294 | Epoxide formation at C2-C3 |

| 5 | C₁₁H₁₀O₆ | 237.0397 | Indenone structure with ethyl substitution |

| 6 | C₁₁H₁₀O₇ | 253.0356 | Indanedione core with pentahydroxy substitution |

Mechanism : The reaction initiates with electron transfer from Ech A to O₂, generating superoxide radicals (O₂⁻- ) and hydroxyl radicals (- OH), which propagate chain reactions .

Stability and Reaction Kinetics

-

Dry storage : Ech A remains stable for >3 years under inert, anhydrous conditions .

-

Aqueous degradation :

Secondary Degradation Products

Prolonged oxidation yields stable end products:

-

4-ethyl-3,5,6-trihydroxy-2-oxalobenzoic acid (7) : Unstable in acidic conditions, dehydrating to 11 (echinolactone) .

-

Echinolactone (11) : Polymorphic crystals (α- and β-forms) confirmed by X-ray crystallography as 7-ethyl-5,6-dihydroxy-2,3-dioxo-2,3-dihydrobenzofuran-4-carboxylic acid .

Analytical Methods

-

HPLC-DAD-MS :

-

NMR/HR-ESI-MS : Used to resolve structures of 2–11 , with HMBC correlations confirming substituent positions .

Toxicological Implications

ProTox-II predictions indicated:

-

Compound 2 : LD₅₀ = 221 mg/kg (moderate toxicity).

-

Products 7–10 : LD₅₀ ≥ 2000 mg/kg (low toxicity) .

Experimental data showed discrepancies in Ech A’s mutagenicity predictions versus observed results .

Mechanistic Pathway

The degradation follows a multi-step radical mechanism:

Aplicaciones Científicas De Investigación

In chemistry, it is used as a radical scavenger and antioxidant . In biology and medicine, echinochrome A has shown promise in treating ophthalmic diseases, ischemic heart disease, and metabolic disorders . It has also been studied for its potential to alleviate cytokine storm syndrome by modulating the immune system . Additionally, this compound has anti-inflammatory and analgesic effects, making it a candidate for treating various inflammatory conditions .

Mecanismo De Acción

The mechanism of action of echinochrome A involves its ability to scavenge free radicals and diminish reactive oxygen species, thereby preventing redox imbalance . It also activates the glutathione pathway, decreases lipid peroxidation, and enhances mitochondrial functions . This compound targets specific molecular signals involved in ophthalmologic, cardiovascular, cerebrovascular, inflammatory, and metabolic diseases . It modulates ion channels in keratinocytes, immune cells, and nociceptive neurons, contributing to its anti-inflammatory and analgesic effects .

Comparación Con Compuestos Similares

Echinochrome A is unique among naphthoquinone pigments due to its specific hydroxylation pattern and its potent antioxidant properties . Similar compounds include spinochrome D, which also exhibits antioxidant activity but has different effects on cellular functions . Other related compounds are various polyhydroxylated naphthoquinones found in sea urchins, which share some pharmacological properties but differ in their specific biological activities .

Actividad Biológica

Echinochrome A (Ech A) is a natural naphthoquinone pigment primarily derived from sea urchins, particularly Scaphechinus mirabilis. This compound has garnered significant interest due to its diverse biological activities and therapeutic potential. Recent studies have highlighted its roles in antioxidant defense, anti-inflammatory responses, and various disease treatments, including ophthalmic conditions, cardiovascular diseases, and skin disorders.

Ech A's physicochemical characteristics are crucial for understanding its biological activity. It exhibits notable lipophilicity and stability under varying pH conditions, which influences its pharmacokinetic behavior. A recent study established a physiologically-based pharmacokinetic (PBPK) model for Ech A, suggesting that it can be effectively metabolized without significant accumulation in tissues, enhancing its clinical applicability .

Biological Activities

1. Antioxidant Activity

Ech A functions as a potent antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. This property is particularly beneficial in conditions characterized by increased oxidative damage, such as chronic inflammatory diseases.

2. Anti-inflammatory Effects

Ech A has demonstrated significant anti-inflammatory properties. In various animal models, it has been shown to reduce the infiltration of inflammatory cells and suppress the expression of pro-inflammatory cytokines like IL-4 and IL-13 . These effects contribute to its potential use in treating inflammatory diseases such as atopic dermatitis.

3. Neuroprotective Effects

Research indicates that Ech A may inhibit acetylcholinesterase (AChE), suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's disease. Its ability to mitigate oxidative stress further supports its neuroprotective role .

4. Cardiovascular Benefits

Ech A has been linked to cardioprotective effects, particularly during ischemia/reperfusion injury. It helps limit infarct size and promotes recovery in cardiac tissues .

Case Studies and Clinical Applications

Several studies have explored the clinical applications of Ech A:

- Ophthalmic Diseases: In a clinical trial involving 213 patients with various eye pathologies, Ech A was effective in treating traumatic hemophthalmia and reducing corneal defects post-injection . The treatment improved epithelialization and reduced inflammation.

- Atopic Dermatitis: In a model of atopic dermatitis using NC/Nga mice, treatment with Ech A significantly improved skin hydration and reduced transepidermal water loss, demonstrating its potential for managing skin disorders .

- Menopausal Dry Mouth: Ech A has shown efficacy in preventing dysfunction of the submandibular gland in post-menopausal mice by inhibiting lipogenesis and oxidative stress markers .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antioxidant | Scavenges ROS; protects against oxidative stress. |

| Anti-inflammatory | Reduces inflammatory cell infiltration; suppresses pro-inflammatory cytokines. |

| Neuroprotective | Inhibits AChE; potential treatment for neurodegenerative diseases. |

| Cardioprotective | Limits infarct size during ischemia/reperfusion injury; promotes cardiac recovery. |

| Ophthalmic Treatment | Effective in resolving traumatic hemophthalmia; improves corneal healing. |

| Dermatological Use | Alleviates symptoms of atopic dermatitis; enhances skin barrier function. |

Propiedades

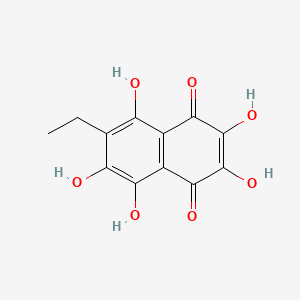

IUPAC Name |

6-ethyl-2,3,5,7,8-pentahydroxynaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O7/c1-2-3-6(13)4-5(8(15)7(3)14)10(17)12(19)11(18)9(4)16/h13-15,18-19H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRFNICCPHGYAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C(=C1O)O)C(=O)C(=C(C2=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276542, DTXSID801031488 | |

| Record name | Echinochrome A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-3,5,6,7,8-pentahydroxy-1,4-naphthalenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1471-96-1, 517-82-8 | |

| Record name | Echinochrome A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Echinochrome A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-3,5,6,7,8-pentahydroxy-1,4-naphthalenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.